![molecular formula C15H20O4 B15161310 Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate CAS No. 143260-87-1](/img/structure/B15161310.png)
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate typically involves esterification reactions. One common method is the reaction between 2-(2-ethoxy-2-oxoethyl)benzoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(2-ethoxy-2-oxoethyl)benzoic acid.
Reduction: 2-(2-ethoxy-2-hydroxyethyl)phenylpropanol.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The ester group can be hydrolyzed by esterases, releasing the active phenylpropanoate moiety, which can then interact with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate: Similar structure but contains a sulfur atom.
Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate: Contains an amino group instead of a phenyl group.
Uniqueness
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate is unique due to the presence of both the phenyl group and the ester functionality
Propriétés
Numéro CAS |
143260-87-1 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate |
InChI |
InChI=1S/C15H20O4/c1-3-18-14(16)10-9-12-7-5-6-8-13(12)11-15(17)19-4-2/h5-8H,3-4,9-11H2,1-2H3 |
Clé InChI |
WQKZDJNPCRAQLH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC=CC=C1CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
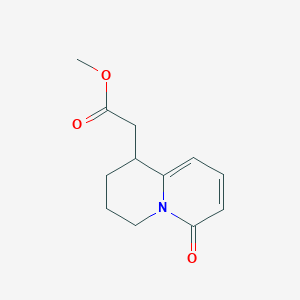

diphenylsilane](/img/structure/B15161260.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
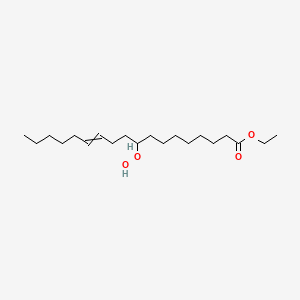
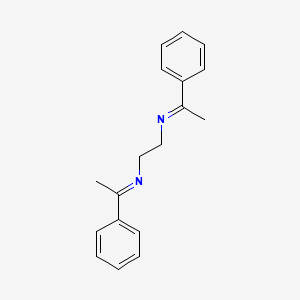
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)
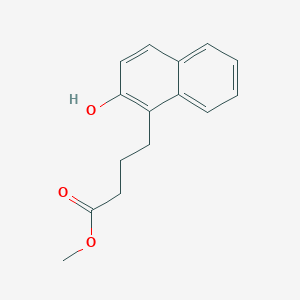
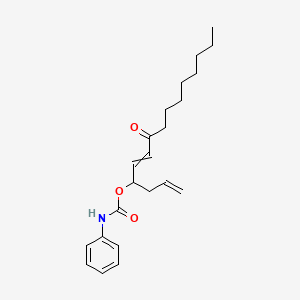

![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)
